molecular formula C21H24N2O5 B11421046 N-benzyl-N-methyl-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

N-benzyl-N-methyl-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B11421046
M. Wt: 384.4 g/mol
InChI Key: CEMKHWWNVLWCGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-methyl-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a synthetic compound with a complex structure that includes a benzyl group, a methyl group, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multiple steps. One common method includes the reaction of a benzylamine derivative with a trimethoxyphenyl-substituted oxazole under specific conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or methyl derivatives.

Scientific Research Applications

N-benzyl-N-methyl-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-methyl-β-phenethylamine: Similar structure but lacks the oxazole ring.

    N-benzyl-N-methyl-3,4-methylenedioxy-β-phenethylamine: Contains a methylenedioxy group instead of the trimethoxyphenyl group.

Uniqueness

N-benzyl-N-methyl-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

N-benzyl-N-methyl-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C21H24N2O5/c1-23(13-14-8-6-5-7-9-14)21(24)19-12-16(22-28-19)15-10-17(25-2)20(27-4)18(11-15)26-3/h5-11,19H,12-13H2,1-4H3

InChI Key

CEMKHWWNVLWCGH-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2CC(=NO2)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.